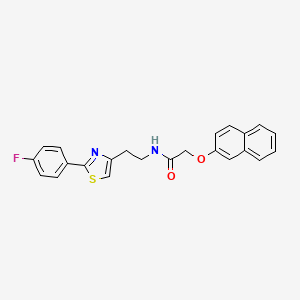

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c24-19-8-5-17(6-9-19)23-26-20(15-29-23)11-12-25-22(27)14-28-21-10-7-16-3-1-2-4-18(16)13-21/h1-10,13,15H,11-12,14H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCORHAKVCSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a 4-fluorophenyl thiourea with α-haloketones under acidic or basic conditions.

Alkylation: The thiazole derivative can then be alkylated with an appropriate alkyl halide to introduce the ethyl group.

Acylation: The final step involves the acylation of the alkylated thiazole with 2-(naphthalen-2-yloxy)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole-Based Analogues

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure : Replaces the 4-fluorophenyl-thiazole moiety with a morpholine ring.

- Activity : Exhibits cytotoxicity in HeLa cells (IC₅₀ ≈ 3.16 µM), comparable to cisplatin (3.32 µM) .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Features a triazole core instead of thiazole, with a naphthalen-1-yloxy group.

- Synthesis : Prepared via 1,3-dipolar cycloaddition .

N-[2-(4-Fluorophenyl)ethyl]acetamide Derivatives

- Example : 2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490)

Naphthyloxy-Substituted Analogues

2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide

Thiazolidine Derivatives with Naphthalen-2-yloxy Groups

- Example: N-[2-(4-Substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalen-2-yloxy)acetamide Structure: Features a thiazolidine ring (4-oxo) instead of thiazole. Key Difference: The thiazolidine ring introduces conformational flexibility and additional hydrogen-bonding sites.

Substituent Effects on Bioactivity

- Fluorophenyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets.

- Naphthalen-2-yloxy vs. 1-yloxy : The 2-yloxy isomer offers better π-π stacking due to spatial alignment of the naphthalene system.

- Thiazole vs.

Comparative Data Table

Research Findings and Implications

- Cytotoxicity: The morpholinoethyl analogue demonstrates that even without a thiazole ring, naphthyloxy-acetamide derivatives can achieve cisplatin-level activity, suggesting the naphthyloxy group is critical for cytotoxicity.

- Synthetic Routes : Thiazole derivatives are typically synthesized via cyclocondensation or nucleophilic substitution (e.g., chloroacetanilide reactions ), while triazole analogues require click chemistry .

- SAR Insights : The combination of thiazole, fluorophenyl, and naphthyloxy groups in the target compound likely optimizes both lipophilicity and target engagement, though experimental validation is needed.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The thiazole ring is crucial for its biological activity, often contributing to the compound's lipophilicity and ability to interact with biological targets.

Key Synthetic Steps:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 4-fluorophenyl group and naphthalene moiety is achieved via nucleophilic substitution or coupling reactions.

- Final Acetamide Formation : The final step involves acetamide formation, which can be achieved through acylation methods.

Anticancer Properties

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8a | HeLa | 1.3 | Induction of apoptosis, DNA intercalation |

| 8b | A549 | 5.0 | Inhibition of tyrosine kinase activity |

| 8c | U87 | 3.5 | Antiangiogenic effects |

These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and interference with key signaling pathways.

Trypanocidal Activity

The compound has also been evaluated for its trypanocidal properties, particularly against Trypanosoma brucei. Similar thiazole derivatives have demonstrated effective IC50 values in the low micromolar range, indicating potential as therapeutic agents for trypanosomiasis.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : The thiazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase or tyrosine kinases, which are critical in cancer progression and parasitic infections.

- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on HeLa and A549 cell lines using the MTT assay. The most potent derivative exhibited an IC50 value of 1.3 μM against HeLa cells, indicating strong anticancer potential .

- Trypanocidal Activity Study : Another study highlighted that certain thiazole derivatives showed significant trypanocidal activity with IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, suggesting a promising avenue for treating Chagas disease .

Q & A

Basic Research Questions

Molecular Characterization and Structural Confirmation What analytical techniques are essential for confirming the molecular structure of this compound, and how should they be applied? The compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy , and Mass Spectrometry (MS) .

- ¹H NMR identifies proton environments (e.g., aromatic protons from the 4-fluorophenyl group at δ 7.2–7.5 ppm and naphthalene protons at δ 7.4–8.2 ppm).

- ¹³C NMR confirms carbon connectivity, including the acetamide carbonyl (~165–170 ppm) and thiazole carbons.

- IR spectroscopy verifies functional groups (C=O stretch at ~1670–1680 cm⁻¹, C-F stretch at ~1200 cm⁻¹).

- High-resolution MS provides molecular weight validation (±0.001 Da accuracy). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Standard Synthetic Protocols What are the key steps and optimal reaction conditions for synthesizing this compound? Synthesis involves three critical stages:

- Thiazole ring formation : Condensation of 4-fluorophenylthioamide with ethyl bromopyruvate in DMF at 80–90°C for 6–8 hours .

- Ethylamine side chain introduction : Nucleophilic substitution using 2-chloroethylamine hydrochloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours) .

- Naphthyloxy acetamide coupling : Reacting the intermediate with 2-(naphthalen-2-yloxy)acetyl chloride in THF under nitrogen, using DMAP as a catalyst (reflux, 12 hours) . Yield optimization : Slow reagent addition, inert atmosphere maintenance, and purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Optimization of Reaction Yield and Purity How can researchers systematically optimize synthetic yield while minimizing side products? Key variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance thiazole cyclization efficiency .

- Catalyst screening : Cu(OAc)₂ (10 mol%) accelerates triazole formation in click chemistry steps .

- Temperature control : Maintaining 80–90°C prevents intermediate degradation during thiazole synthesis .

- Purification strategies : Gradient HPLC (acetonitrile/water 50% → 90%) resolves impurities. Recrystallization from ethanol/water (3:1) improves crystallinity . Experimental design : Use factorial Design of Experiments (DoE) to evaluate variable interactions .

Resolving Contradictory Bioactivity Data What methodological approaches address discrepancies between in vitro and in vivo pharmacological activities? Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS after IV/oral administration in rodents .

- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites in liver microsomes .

- Prodrug modification : Introduce PEGylation or ester moieties guided by QSPR models to enhance solubility .

- Target engagement assays : Confirm in vivo binding via radiolabeled autoradiography or PET imaging .

Structure-Activity Relationship (SAR) Analysis How do the 4-fluorophenyl and naphthalen-2-yloxy groups influence biological activity?

- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity, improving membrane permeability .

- Naphthalen-2-yloxy : Increases π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) . Methodology : Compare activity of analogs lacking these groups using enzyme inhibition assays (IC₅₀) and logP measurements .

Computational Binding Affinity Prediction What computational methods predict this compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR), focusing on hydrogen bonds with the acetamide group .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational changes .

- QSAR models : Train models on thiazole derivatives with reported IC₅₀ values to predict activity .

Handling Stability Challenges in Formulation How can researchers improve the compound’s stability in aqueous solutions for preclinical studies?

- pH optimization : Stability testing across pH 3–8 (37°C, 24 hrs) with HPLC monitoring. Buffers (e.g., phosphate pH 7.4) reduce degradation .

- Lyophilization : Formulate with cryoprotectants (trehalose, mannitol) to enhance shelf life .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Scale-up challenges : Transition from batch to flow chemistry for thiazole synthesis to improve reproducibility and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.